molecular formula C14H17NO5 B2913213 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2089255-23-0

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B2913213
CAS No.: 2089255-23-0
M. Wt: 279.292
InChI Key: OMRUDXLXCBARSI-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.292. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds until the desired point in the synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of boc-protected amines is widespread in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific amine it is protecting and the context of its use.

Pharmacokinetics

The boc group is known to be stable and resistant to various conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis . This allows for the controlled addition and removal of functional groups, enabling the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group, on the other hand, requires the presence of a strong acid . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the reaction environment.

Properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-9-5-4-6-11(16)8(9)7-10(15)12(17)18/h4-6,10,16H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUDXLXCBARSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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